2,7-Difluoro-9h-fluoren-9-one
CAS No.: 24313-53-9
Cat. No.: VC3886910
Molecular Formula: C13H6F2O
Molecular Weight: 216.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24313-53-9 |
|---|---|
| Molecular Formula | C13H6F2O |
| Molecular Weight | 216.18 g/mol |
| IUPAC Name | 2,7-difluorofluoren-9-one |
| Standard InChI | InChI=1S/C13H6F2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H |
| Standard InChI Key | VEOGWHFDYPRACH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2,7-difluoro-9H-fluoren-9-one consists of a planar fluorenone system (a bicyclic framework of two benzene rings fused to a central ketone group) substituted with fluorine atoms at the 2 and 7 positions. The SMILES notation highlights the spatial arrangement of substituents, while the IUPAC name 2,7-difluoro-9H-fluoren-9-one reflects systematic nomenclature rules.
The fluorine atoms introduce strong electron-withdrawing effects, altering the compound’s electronic density compared to unsubstituted fluorenone. This modification enhances its stability against oxidation and influences its reactivity in substitution reactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 216.18 g/mol | |
| CAS Registry Number | 24313-53-9 | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
Note: Experimental data on melting/boiling points and density remain uncharacterized in public databases, highlighting a gap in current literature.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While explicit protocols for 2,7-difluoro-9H-fluoren-9-one are scarce, analogous fluorenone derivatives suggest feasible routes:
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Direct Fluorination: Electrophilic fluorination of fluorenone using agents like Selectfluor () or N-fluorobenzenesulfonimide (NFSI) under inert conditions.
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Halogen Exchange: Displacement of bromine or iodine in dihalogenated fluorenones (e.g., 2,7-diiodofluoren-9-one ) via halogen-fluorine exchange reactions using KF or AgF.
Critical Considerations:
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Reaction temperatures (typically 80–120°C) and solvent choices (e.g., DMF, THF) affect yields.
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Purification often involves column chromatography or recrystallization from ethanol .
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enable precise control over fluorination exotherms.
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Catalytic Systems: Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity.
Applications in Scientific Research
Organic Electronics
Fluorinated fluorenones serve as electron-deficient moieties in:
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Organic Semiconductors: The electron-withdrawing fluorine groups improve charge transport in thin-film transistors .
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Light-Emitting Diodes (LEDs): Tunable emission spectra via substituent effects.
Comparative Analysis of Fluorenone Derivatives
Fluorine’s small atomic radius and high electronegativity distinguish 2,7-difluoro-9H-fluoren-9-one from bulkier halogenated analogs, favoring applications requiring precise electronic modulation.
Challenges and Future Directions
Knowledge Gaps
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Thermodynamic Data: Melting/boiling points, solubility profiles, and stability under UV exposure remain unquantified.
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Toxicological Profiles: No in vitro or in vivo safety assessments are publicly available.
Research Opportunities
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Green Synthesis: Developing solvent-free or catalytic fluorination methods to reduce waste.
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Biological Screening: Collaborations with pharmacologists to evaluate antimicrobial/anticancer efficacy.
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